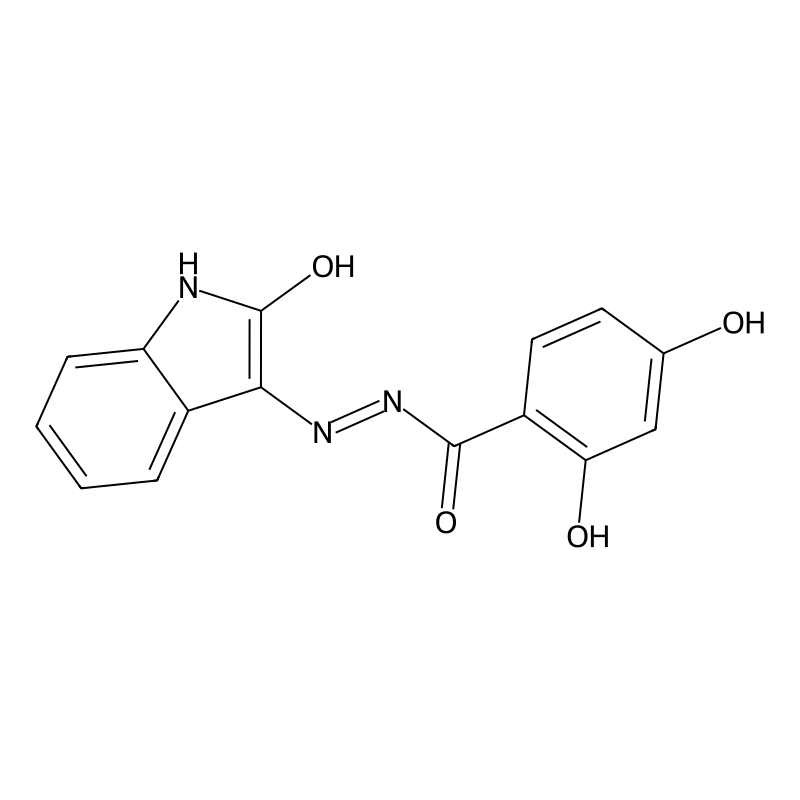

2,4-DIHYDROXY-N'-[(3Z)-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]BENZOHYDRAZIDE

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

Canonical SMILES

2,4-Dihydroxy-N'-[(3Z)-2-oxo-2,3-dihydro-1H-indol-3-ylidene]benzohydrazide is a synthetic organic compound characterized by its complex structure, which includes both a benzohydrazide moiety and an indole derivative. This compound belongs to the hydrazone class and exhibits significant potential in medicinal chemistry due to its diverse biological activities. The molecular formula of this compound is and it features multiple functional groups that contribute to its reactivity and interaction with biological systems.

- Condensation Reactions: Involves the reaction of hydrazines with carbonyl compounds.

- Hydrolysis: Under acidic or basic conditions, hydrazones can hydrolyze to yield the corresponding carbonyl compound and hydrazine.

- Oxidation: The presence of hydroxyl groups allows for potential oxidation reactions, leading to the formation of quinones or other oxidized derivatives.

The reaction conditions, such as temperature and solvent choice, significantly influence the yields and products formed during these reactions.

Research indicates that 2,4-Dihydroxy-N'-[(3Z)-2-oxo-2,3-dihydro-1H-indol-3-ylidene]benzohydrazide exhibits various biological activities:

- Antioxidant Properties: The compound has shown potential in scavenging free radicals, which may contribute to its protective effects against oxidative stress.

- Antimicrobial Activity: Preliminary studies suggest that it may possess antibacterial and antifungal properties.

- Anticancer Effects: Some investigations have indicated that this compound could inhibit cancer cell proliferation, although further studies are needed to elucidate the mechanisms involved.

The synthesis of 2,4-Dihydroxy-N'-[(3Z)-2-oxo-2,3-dihydro-1H-indol-3-ylidene]benzohydrazide typically involves:

- Starting Materials: The synthesis begins with 2-hydroxy-4-methoxybenzaldehyde and 2,4-dihydroxybenzohydrazide.

- Reaction Conditions: The reactants are mixed in a suitable solvent (commonly methanol) and stirred at room temperature for a specified duration.

- Purification: After the reaction completion, the mixture is filtered to remove impurities. Crystallization techniques may be employed to isolate pure crystals suitable for characterization.

Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy are utilized to confirm the structure of the synthesized compound.

This compound has potential applications in several fields:

- Medicinal Chemistry: Its structural features suggest it could serve as a lead compound for developing new pharmaceuticals targeting oxidative stress-related diseases or infections.

- Material Science: Due to its unique chemical properties, it may find applications in developing novel materials with specific electronic or optical characteristics.

Studies involving 2,4-Dihydroxy-N'-[(3Z)-2-oxo-2,3-dihydro-1H-indol-3-ylidene]benzohydrazide often focus on its interactions with biological macromolecules:

- Protein Binding Studies: Investigating how this compound interacts with proteins can provide insights into its mechanism of action.

- Enzyme Inhibition Assays: Evaluating its effectiveness as an inhibitor against specific enzymes can help determine its therapeutic potential.

Several compounds share structural similarities with 2,4-Dihydroxy-N'-[(3Z)-2-oxo-2,3-dihydro-1H-indol-3-ylidene]benzohydrazide, including:

| Compound Name | Structure | Notable Features |

|---|---|---|

| 2,4-Dihydroxy-N'-(2-oxoindol-3-yl)benzohydrazide | Structure | Exhibits similar biological activities but differs in substituents. |

| N'-(2,4-dihydroxybenzylidene)benzohydrazide | Structure | Lacks the indole component but retains hydrazone functionality. |

| 4-Chloro-N'-[(3Z)-2-oxo-2,3-dihydro-1H-indol-3-ylidene]benzohydrazide | Structure | Contains a chlorine substituent which may affect biological activity. |

These compounds highlight the unique attributes of 2,4-Dihydroxy-N'-[(3Z)-2-oxo-2,3-dihydro-1H-indol-3-ylidene]benzohydrazide, particularly its dual functionality as both a hydrazone and an indole derivative, contributing to its distinct pharmacological profile.